

A Technical Guide to the Natural Occurrence of Odd-Chain Fatty Acids

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tridecanoic acid-d9*

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth exploration of the natural occurrence, biosynthesis, and quantification of odd-chain fatty acids (OCFAs), with a particular focus on pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0). It synthesizes current knowledge on their dietary sources, endogenous production pathways, and the analytical methods used for their study.

Introduction to Odd-Chain Fatty Acids (OCFAs)

Odd-chain fatty acids are carboxylic acids with an aliphatic tail containing an odd number of carbon atoms.^[1] While the vast majority of naturally occurring fatty acids are even-chained (e.g., palmitic acid, C16:0; stearic acid, C18:0), OCFAs are consistently found in trace amounts in various biological systems.^{[1][2]} The most commonly studied are the saturated OCFAs, pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0).^{[1][3]}

Historically, OCFAs were considered biologically insignificant due to their low concentrations (<0.5% of total plasma fatty acids) and were often used as internal standards in chromatographic analyses.^{[2][4][5]} However, a growing body of epidemiological evidence has linked higher circulating levels of C15:0 and C17:0 with a reduced risk of cardiometabolic diseases, including type 2 diabetes and cardiovascular disease, sparking significant research interest.^{[3][6][7]} This guide details the origins of these fatty acids, from dietary intake to complex endogenous synthesis pathways.

Natural Occurrence and Dietary Sources

OCFAs are found across the food chain, though their concentrations vary significantly. The primary dietary sources for humans are products from ruminant animals, a consequence of microbial fermentation in the rumen.[\[1\]](#)[\[6\]](#)[\[8\]](#)

Ruminant and Dairy Products

Ruminant animals like cows, sheep, and goats are the most significant dietary source of OCFAs.[\[6\]](#) Bacteria within the rumen synthesize OCFAs, which are then incorporated into the animal's milk and tissues.[\[6\]](#)[\[8\]](#) Consequently, full-fat dairy products—such as whole milk, butter, and cheese—and ruminant meats like beef and lamb are rich in C15:0 and C17:0.[\[3\]](#)[\[9\]](#)[\[10\]](#)

Marine and Plant Sources

Certain marine organisms and fish also contain OCFAs.[\[11\]](#)[\[12\]](#) Sediments rich in bacteria, which are a food source for some marine life, are believed to contribute to the presence of OCFAs in these animals.[\[13\]](#)[\[14\]](#) Plant-based sources are generally low in OCFAs, though trace amounts can be found in some vegetable oils like rapeseed (canola) oil and in vegetables such as cabbage and cucumber.[\[10\]](#)[\[11\]](#)

Microbial Synthesis

Beyond the rumen, various bacteria and microalgae are capable of producing OCFAs, which can be harnessed for industrial fermentation.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Quantitative Data on OCFA Occurrence

The following tables summarize the concentrations of C15:0 and C17:0 found in various dietary sources and human tissues. These values highlight the prevalence of these fatty acids and the differences in their relative abundance across sources.

Table 1: Concentration of OCFAs in Dairy and Ruminant Products

Food Source	C15:0 (% of Total Fatty Acids)	C17:0 (% of Total Fatty Acids)	Reference
Cow's Milk Fat	~1.0 - 1.2%	~0.5 - 0.7%	[2] [11]
Sheep's Milk Fat	High, specific values vary	High, specific values vary	[18]
Buffalo's Milk Fat	High, specific values vary	High, specific values vary	[18]

| Ruminant Meat (Beef, Lamb) | Present in amounts similar to dairy fat | Present in amounts similar to dairy fat [\[10\]](#) |

Note: The ratio of C15:0 to C17:0 in dairy fat is approximately 2:1.[\[2\]](#)[\[5\]](#)

Table 2: Concentration of OCFAs in Human Tissues and Biofluids

Tissue/Biofluid	C15:0 (% of Total Fatty Acids)	C17:0 (% of Total Fatty Acids)	Reference
Plasma	<0.5% (combined)	Varies, see note	[2]
Serum	0.22%	0.37%	[2]
Adipose Tissue	0.32%	0.34%	[2]

| Erythrocytes | 0.28% | 0.45% [\[2\]](#) |

Note: In human plasma, the typical ratio of C15:0 to C17:0 is approximately 1:2, the inverse of the ratio found in dairy fat. This discrepancy strongly supports the existence of significant endogenous synthesis pathways.[\[2\]](#)[\[5\]](#)[\[9\]](#)

Endogenous Biosynthesis of OCFAs

While dietary intake contributes to circulating OCFA levels, a substantial portion is synthesized endogenously within the human body through two primary mechanisms.

De Novo Synthesis from Propionyl-CoA

The canonical pathway for fatty acid synthesis begins with the two-carbon primer acetyl-CoA, resulting in even-chain fatty acids. However, when the three-carbon molecule propionyl-CoA is used as the primer, the subsequent elongation by two-carbon units results in the synthesis of an odd-chain fatty acid.^[1] Key sources of propionyl-CoA include:

- **Gut Microbiota:** Anaerobic fermentation of dietary fiber by intestinal bacteria produces short-chain fatty acids, including propionate, which is absorbed and converted to propionyl-CoA in the liver.^{[3][6][9]}
- **Amino Acid Catabolism:** The breakdown of certain amino acids, namely valine, isoleucine, methionine, and threonine, yields propionyl-CoA.^{[3][19]}

α -Oxidation of Even-Chain Fatty Acids

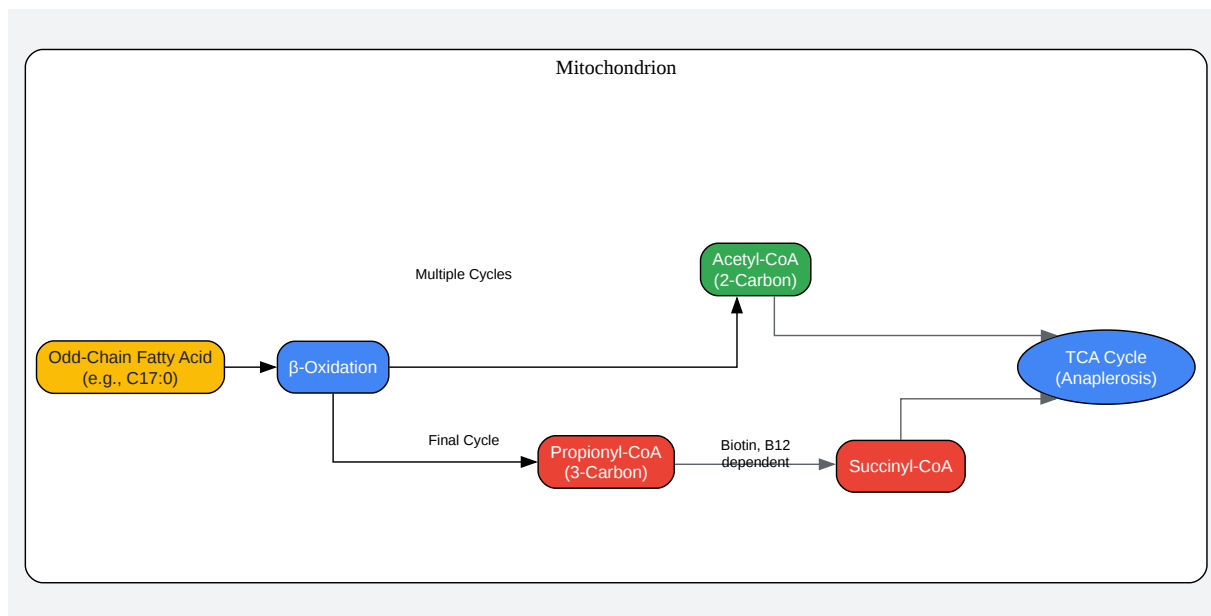
The second major pathway is α -oxidation, a peroxisomal process that removes a single carbon atom from a fatty acid.^{[2][5]} For example, the common C16:0 fatty acid (palmitic acid) can be hydroxylated at the alpha-carbon and subsequently decarboxylated to yield the C15:0 odd-chain fatty acid.^[2] This pathway involves 2-hydroxy acyl-CoA lyase enzymes (HACL1 and HACL2).^[20]

Signaling Pathways and Metabolic Fate

OCFAs are not merely biomarkers but are active participants in metabolism. Their metabolic fate is distinct from their even-chain counterparts and may underlie their associated health benefits.

β -Oxidation and Anaplerosis

Like other fatty acids, OCFAs undergo β -oxidation in the mitochondria to produce energy. However, the final round of oxidation for an OCFA yields one molecule of propionyl-CoA and one molecule of acetyl-CoA, whereas even-chain fatty acids yield only acetyl-CoA.^{[1][6]} The propionyl-CoA is then carboxylated to methylmalonyl-CoA and ultimately converted to succinyl-CoA, an intermediate of the Citric Acid Cycle (TCA).^{[3][21]} This replenishment of TCA cycle intermediates is known as anaplerosis and can enhance mitochondrial function, which may be particularly beneficial under conditions of metabolic stress.^[3]

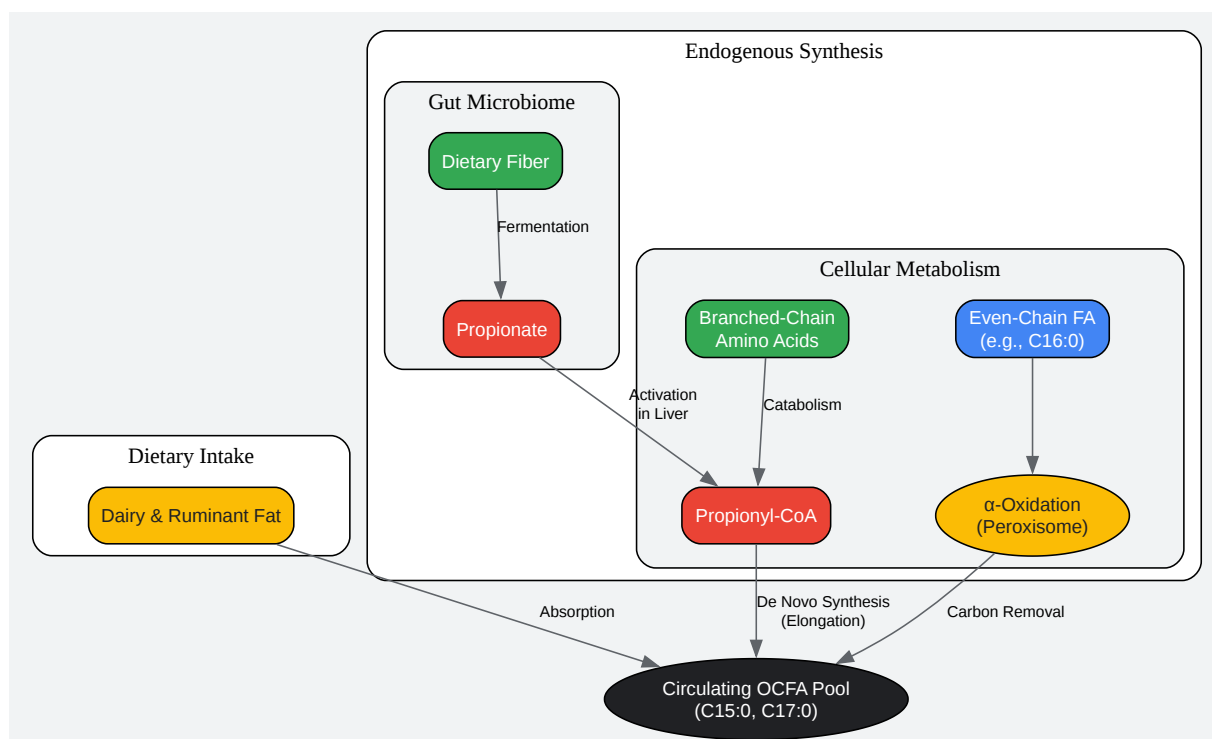


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Caption: Metabolic fate of OCFAs via β -oxidation and anaplerosis.

Endogenous Synthesis Pathways Overview

The dual origins of OCFAs—from external diet and internal synthesis—create a complex regulatory environment. The diagram below illustrates the convergence of these pathways.



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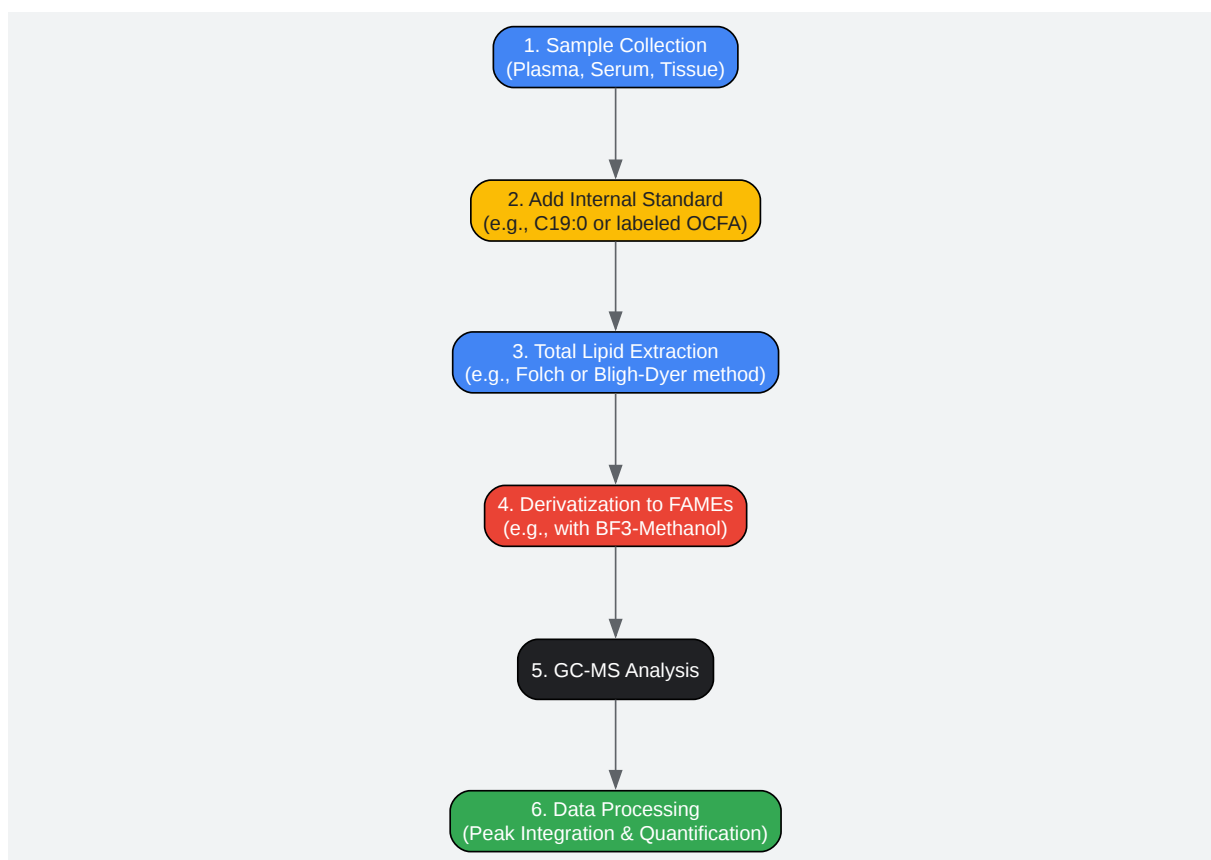
Caption: Major pathways contributing to the circulating OCFA pool.

Experimental Protocols for OCFA Quantification

Accurate quantification of OCFAs in biological matrices is critical for research. Gas chromatography-mass spectrometry (GC-MS) is the gold standard method.

General Workflow for OCFA Analysis

The process involves sample collection, lipid extraction, derivatization to volatile esters, and finally, instrumental analysis.



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Caption: Standard experimental workflow for OCFA quantification.

Detailed Methodology for Plasma OCFA Quantification by GC-MS

This protocol provides a representative method for the analysis of total fatty acids, including OCFAAs, in human plasma.

1. Materials and Reagents:

- Plasma samples, stored at -80°C.
- Internal Standard (IS): Heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0) of high purity, if not measuring C17:0 endogenously. Stable isotope-labeled standards (e.g., ¹³C-C15:0) are preferred.
- Solvents: Chloroform, Methanol, Hexane (HPLC grade).
- Derivatization agent: 14% Boron trifluoride in methanol (BF₃-Methanol).
- Saturated sodium chloride (NaCl) solution.

2. Sample Preparation and Lipid Extraction (Modified Folch Method): a. Thaw plasma samples on ice. b. To a glass tube, add 100 µL of plasma. c. Add a known amount of the internal standard dissolved in methanol. d. Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. e. Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation. f. Centrifuge at 2000 x g for 10 minutes to separate the layers. g. Carefully collect the lower organic layer (containing lipids) using a glass Pasteur pipette and transfer to a new glass tube. h. Dry the lipid extract under a gentle stream of nitrogen gas at 40°C.

3. Derivatization to Fatty Acid Methyl Esters (FAMES): a. To the dried lipid extract, add 1 mL of 14% BF₃-Methanol. b. Tightly cap the tube and heat at 100°C for 30 minutes in a heating block or water bath. This process transesterifies fatty acids from all lipid classes into their volatile methyl ester form. c. Allow the tube to cool to room temperature. d. Add 1 mL of hexane and 1 mL of saturated NaCl solution. e. Vortex for 1 minute, then centrifuge at 1000 x g for 5 minutes to separate the phases. f. Carefully transfer the upper hexane layer, which contains the FAMES, to a GC vial for analysis.

4. GC-MS Analysis:

- Gas Chromatograph: Agilent GC system (or equivalent) with a flame ionization detector (FID) or coupled to a mass spectrometer (MS).

- Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560; 60 m x 0.25 mm x 0.25 μ m).
- Injection: 1 μ L splitless injection at 250°C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp 1: Increase to 180°C at 10°C/min.
 - Ramp 2: Increase to 220°C at 5°C/min, hold for 10 minutes.
 - Ramp 3: Increase to 240°C at 3°C/min, hold for 5 minutes.
- Mass Spectrometer (if used):
 - Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 50-500.
 - Identification: FAMES are identified by their retention times relative to known standards and their characteristic mass spectra.

5. Quantification:

- Generate a standard curve using known concentrations of C15:0 and C17:0 standards with the internal standard.
- Calculate the concentration of each OCFA in the sample by comparing its peak area ratio to the internal standard against the standard curve.

Conclusion and Future Directions

The understanding of odd-chain fatty acids has evolved from viewing them as minor, insignificant molecules to recognizing them as important biomarkers and potentially active

players in metabolic health. Their natural occurrence is a blend of dietary intake, primarily from ruminant products, and significant endogenous synthesis via gut microbial activity and peroxisomal α -oxidation. This dual-source nature complicates their use as simple dietary biomarkers but opens up exciting avenues for research into the interplay between diet, the microbiome, and host metabolism.

For researchers and drug development professionals, OCFAs represent a promising area of investigation. Future work should focus on elucidating the precise molecular mechanisms through which OCFAs exert their protective effects, exploring the therapeutic potential of OCFA supplementation, and developing advanced analytical techniques to distinguish between dietary and endogenously synthesized OCFA pools. A deeper understanding of these unique fatty acids could lead to novel nutritional strategies and therapeutic interventions for metabolic diseases.

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- To cite this document: BenchChem. [A Technical Guide to the Natural Occurrence of Odd-Chain Fatty Acids]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12414076#natural-occurrence-of-odd-chain-fatty-acids]

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